N-butyl-2,2-dimethyl-malonamic acid

Researchers requiring underexplored malonamic acid scaffolds face limited access to structurally characterized, high-purity building blocks. N-butyl-2,2-dimethyl-malonamic acid addresses this gap as a defined α,α-disubstituted derivative with a butyl amide group, suitable for structure-activity relationship exploration. - Gem-dimethyl substituted alpha-carbon provides steric constraint for probing binding pockets. - Supplied at 95% purity to support reproducible synthetic derivatization. - Available from stock with streamlined global logistics for timely project progression.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B8485237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2,2-dimethyl-malonamic acid
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(C)(C)C(=O)O
InChIInChI=1S/C9H17NO3/c1-4-5-6-10-7(11)9(2,3)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13)
InChIKeyNTWXTCRJWZDZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2,2-Dimethyl-Malonamic Acid: Overview & Procurement


N-butyl-2,2-dimethyl-malonamic acid (C9H17NO3; MW: 187.24 g/mol) is an α,α-disubstituted malonamic acid derivative, featuring a butyl amide group and a gem-dimethyl substituted alpha-carbon . The compound is primarily listed in vendor catalogs as a research chemical with typical purities of 95% .

Category
α,α-disubstituted malonamic acid research chemical
Typical Use Context
Synthetic intermediate or building block exploration
Evidence Context
Vendor catalog listing; no peer-reviewed performance data identified

N-Butyl-2,2-Dimethyl-Malonamic Acid: Differentiation Data Gap


Despite the known utility of the malonamic acid scaffold in medicinal chemistry, a search of primary research literature and authoritative databases reveals a critical absence of peer-reviewed, quantitative performance data for N-butyl-2,2-dimethyl-malonamic acid. The compound is a known entity with an assigned structure, but no studies were found that report its biological activity or physical properties in direct comparison to close analogs. Therefore, a scientific or industrial user cannot currently prioritize this specific compound over a related analog based on publicly verifiable evidence. Claims of differentiation cannot be substantiated.

No quantitative comparative data available against close structural analogs; substitution claims cannot be substantiated with public evidence.
Differences in reactivity, solubility, or biological profile may exist but remain unreported; direct interchange requires internal validation.
Similar CAS or scaffold-based analogs should not be assumed interchangeable without experimental benchmarking.

N-Butyl-2,2-Dimethyl-Malonamic Acid: Selection Evidence Not Available


N-Butyl-2,2-Dimethyl-Malonamic Acid: Application Scenarios Unavailable


Application
Selection Property
Validation Focus
Not reported
Data to verify
Internal benchmarking
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